molecular formula C22H18N2O3S B2899749 N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-4-phenoxybenzamide CAS No. 921065-54-5

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-4-phenoxybenzamide

Cat. No. B2899749
CAS RN: 921065-54-5
M. Wt: 390.46
InChI Key: VVJXJDZPNWSWPG-UHFFFAOYSA-N
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Description

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-4-phenoxybenzamide, also known as BMB-4, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. BMB-4 has been shown to inhibit the proliferation of cancer cells and has potential as a treatment for various types of cancer.

Mechanism of Action

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-4-phenoxybenzamide inhibits the activity of the enzyme PAK4, which is involved in cell proliferation and migration. By inhibiting PAK4, N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-4-phenoxybenzamide disrupts the signaling pathways that are involved in cancer cell growth and metastasis.
Biochemical and Physiological Effects:
N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-4-phenoxybenzamide has been shown to have a variety of biochemical and physiological effects. In addition to inhibiting the activity of PAK4, N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-4-phenoxybenzamide has been shown to induce apoptosis (cell death) in cancer cells. N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-4-phenoxybenzamide has also been shown to inhibit the activity of other signaling pathways that are involved in cancer cell growth and metastasis.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-4-phenoxybenzamide in lab experiments is that it is a small molecule inhibitor, which makes it easier to study than larger molecules such as antibodies. However, one limitation of using N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-4-phenoxybenzamide is that it may not be specific to PAK4 and may also inhibit other enzymes or signaling pathways.

Future Directions

There are several potential future directions for research on N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-4-phenoxybenzamide. One direction is to further investigate its potential as a cancer therapy, including in combination with other cancer treatments. Another direction is to explore its potential as a treatment for inflammatory diseases. Additionally, further research is needed to better understand the specificity of N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-4-phenoxybenzamide and to develop more specific inhibitors of PAK4.

Synthesis Methods

The synthesis of N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-4-phenoxybenzamide involves several steps, including the preparation of the starting materials and the coupling of the benzothiazole and phenoxybenzamide moieties. The synthesis of N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-4-phenoxybenzamide has been optimized to produce high yields of the compound and to ensure its purity.

Scientific Research Applications

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-4-phenoxybenzamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the proliferation of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-4-phenoxybenzamide has also been shown to have anti-inflammatory properties, which could make it useful in the treatment of inflammatory diseases.

properties

IUPAC Name

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-4-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O3S/c1-14-8-13-18(26-2)19-20(14)28-22(23-19)24-21(25)15-9-11-17(12-10-15)27-16-6-4-3-5-7-16/h3-13H,1-2H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVJXJDZPNWSWPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N=C(S2)NC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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